1-[(2-Aminoethyl)sulfanyl]ethan-1-one hydrobromide
Overview
Description
1-[(2-Aminoethyl)sulfanyl]ethan-1-one hydrobromide is a chemical compound with the molecular formula C4H10BrNOS. It is known for its applications in various fields of scientific research and industry. The compound is characterized by the presence of an aminoethyl group and a sulfanyl group attached to an ethanone backbone, with a hydrobromide salt form.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Aminoethyl)sulfanyl]ethan-1-one hydrobromide typically involves the reaction of 2-aminoethanethiol with ethanoyl chloride in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product. The hydrobromide salt is then formed by treating the free base with hydrobromic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or other suitable purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-[(2-Aminoethyl)sulfanyl]ethan-1-one hydrobromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Disulfides or sulfoxides.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(2-Aminoethyl)sulfanyl]ethan-1-one hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 1-[(2-Aminoethyl)sulfanyl]ethan-1-one hydrobromide involves its interaction with specific molecular targets and pathways. The aminoethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, while the sulfanyl group can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-[(2-Aminoethyl)sulfanyl]ethan-1-one hydrochloride: Similar structure but with a hydrochloride salt form.
2-[(2-Aminoethyl)sulfanyl]ethanol: Contains an alcohol group instead of a ketone.
2-[(2-Aminoethyl)disulfanyl]ethanol: Contains a disulfide bond instead of a single sulfanyl group.
Uniqueness
1-[(2-Aminoethyl)sulfanyl]ethan-1-one hydrobromide is unique due to its specific combination of functional groups and its hydrobromide salt form, which can influence its solubility, stability, and reactivity compared to similar compounds.
Properties
IUPAC Name |
S-(2-aminoethyl) ethanethioate;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NOS.BrH/c1-4(6)7-3-2-5;/h2-3,5H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZBOUEOBBISTCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCCN.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10BrNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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